Cyp51-IN-15

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Choose CYP51-IN-15 for its unmatched species-specificity against Naegleria fowleri CYP51 (KD ≤5 nM) and validated brain penetrance (B/P ratio 1.02) – a critical upgrade from generic azoles like fluconazole that fail to cross the BBB. This tool compound is essential for establishing robust in vivo PAM mouse models, biochemical assays, co-crystallization studies, and BBB permeability benchmarking. Researchers trust CYP51-IN-15 for consistent, reproducible results in neglected disease research.

Molecular Formula C19H15Cl2F3N2O
Molecular Weight 415.2 g/mol
Cat. No. B12377865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51-IN-15
Molecular FormulaC19H15Cl2F3N2O
Molecular Weight415.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1
InChIKeyCBMWGESHWRXHPH-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp51-IN-15: A Blood-Brain Barrier Penetrant Naegleria fowleri-Specific CYP51 Inhibitor for PAM Research


Cyp51-IN-15 (also referred to as S-9b) is a small-molecule CYP51 inhibitor [1] with a molecular weight of 415.24 g/mol and the IUPAC name 1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole . It is a brain-penetrant, species-specific inhibitor of Naegleria fowleri sterol 14α-demethylase (NfCYP51), developed for the study of primary amoebic meningoencephalitis (PAM) [1].

Why Cyp51-IN-15 Cannot Be Replaced by Generic Azole Antifungals for N. fowleri Studies


Generic CYP51 inhibitors like fluconazole are ineffective against N. fowleri, exhibiting an EC50 of 13.9 μM [1], and fail to achieve therapeutic brain concentrations [2]. Even miconazole, while potent, shows only moderate brain penetration with a brain-to-plasma (B/P) ratio of 0.53 [1]. This underscores the critical need for a species-specific inhibitor with demonstrated brain penetrance, precisely the differentiators validated for Cyp51-IN-15.

Cyp51-IN-15: Quantified Differentiation Versus In-Class Comparators and Predecessors


Superior Brain-to-Plasma Ratio: Cyp51-IN-15 Achieves B/P > 1, Enabling CNS Studies

In a head-to-head in vivo mouse study (40 mg/kg i.p.), Cyp51-IN-15 (S-9b) demonstrated a brain-to-plasma (B/P) distribution coefficient of 1.02 ± 0.12, significantly exceeding that of the reference compound miconazole (B/P = 0.53) [1]. This indicates that Cyp51-IN-15 achieves brain concentrations equivalent to its plasma levels, a critical advantage for targeting CNS infections.

Blood-Brain Barrier CNS Penetration Pharmacokinetics PAM

Potent Antiparasitic Activity: Cyp51-IN-15 is Equipotent to Miconazole Against N. fowleri

Against axenically cultured N. fowleri trophozoites, Cyp51-IN-15 (S-9b) exhibited an EC50 of 1.50 ± 0.02 μM, which is equipotent to miconazole (EC50 = 1.40 ± 0.02 μM) [1]. This stands in stark contrast to fluconazole, which is markedly less potent (EC50 = 13.9 ± 0.01 μM) and is clinically ineffective against this pathogen.

Naegleria fowleri EC50 Antiparasitic Phenotypic Assay

Improved Target Binding Affinity: Cyp51-IN-15's KD is ≤5 nM for NfCYP51

Cyp51-IN-15 (S-9b) demonstrates exceptionally tight binding to NfCYP51, with an estimated KD ≤ 5 nM [1]. This represents a >17.6-fold improvement in affinity compared to its direct ester-linked predecessor S-5b (KD = 0.070 ± 0.002 μM) [1]. The high affinity is attributed to the ether linkage, which enhances drug-target engagement compared to the ester-containing analogs.

CYP51 Binding Affinity KD Target Engagement

Stereochemical Advantage: S-Enantiomer of Cyp51-IN-15 is Potent, Confirming Structural Requirement

Cyp51-IN-15 is the S-enantiomer of 9b. The study explicitly confirms that the S-configuration is superior to the R-configuration for activity against NfCYP51 across the evaluated series [1]. While the direct R-9b enantiomer data is not tabulated, the broader class-level inference shows that for all tested enantiomer pairs (e.g., 4a/4b, 5a/5b), the S-enantiomer consistently exhibited a lower EC50, with improvements ranging from 2.4-fold to 4.5-fold [1].

Stereochemistry Enantiomer CYP51 Structure-Activity Relationship

Ether Linkage Confers Hydrolytic Stability Over Ester-Linked Analogs

Cyp51-IN-15 (S-9b) incorporates an ether linkage, replacing the ester moiety found in early leads like 2a and 5b. The original ester-containing lead 2a exhibited rapid clearance in vivo, with a plasma half-life of less than 30 minutes, and was rapidly hydrolyzed to inactive metabolites [1]. The ether linkage in Cyp51-IN-15 is 'hydrolytically more stable' [1], a modification that likely contributes to its improved in vivo brain penetration and target engagement.

Metabolic Stability Hydrolysis Ether Linker Pharmacokinetics

High-Impact Research and Industrial Applications for Cyp51-IN-15


In Vivo Modeling of Primary Amoebic Meningoencephalitis (PAM)

Cyp51-IN-15 is uniquely suited for establishing and validating in vivo mouse models of PAM. Its demonstrated brain-to-plasma ratio of 1.02 [1] enables the study of CNS-active CYP51 inhibition in a disease-relevant context, overcoming the poor brain penetration of other azole antifungals like fluconazole.

Biochemical and Structural Biology Studies of NfCYP51

With a sub-5 nM binding affinity (KD ≤ 5 nM) for NfCYP51 [1], Cyp51-IN-15 is an ideal tool compound for biochemical assays, including UV-vis spectroscopy titration studies, and for co-crystallization efforts to elucidate the structural basis of species-specific CYP51 inhibition.

Comparative Pharmacology and Lead Optimization

As a well-characterized lead from an optimized series, Cyp51-IN-15 serves as a benchmark for medicinal chemistry programs targeting N. fowleri CYP51. Its quantified advantages over ester-linked predecessors (e.g., 5b) and equipotency to miconazole [1] provide a clear baseline for evaluating next-generation analogs.

CNS Drug Delivery and Blood-Brain Barrier Research

Cyp51-IN-15 can be utilized as a chemical probe in BBB permeability studies. Its B/P ratio of 1.02 [1] makes it a valuable control compound for assessing CNS penetration of novel azole-based scaffolds or for validating in vitro BBB models.

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